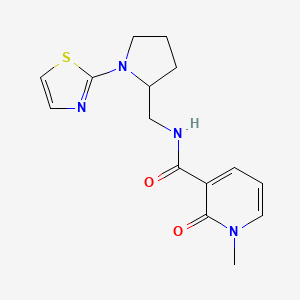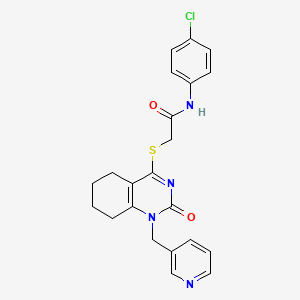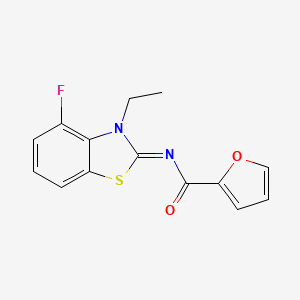
tert-butyl (2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine (in this case, the piperidinyl-pyrazolyl moiety) with an isocyanate (derived from the tert-butyl and oxoethyl groups). This is a common method for synthesizing carbamates .Molecular Structure Analysis
The compound contains several functional groups, including a carbamate group, a tert-butyl group, a piperidine ring, and a pyrazole ring. These groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a carbamate, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid. The pyrazole ring could potentially participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, carbamates tend to be solid at room temperature and are soluble in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of tert-butyl (2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves complex reactions that produce compounds with significant structural interest. For instance, Richter et al. (2009) reported the formation of a title compound with a 1-methyl-1H-pyrazol-5-yl substituent through a reaction that showcases the compound's potential as a building block in organic chemistry (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). Similarly, Kong et al. (2016) synthesized an important intermediate, demonstrating the compound's utility in the creation of biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, Xu, & Shan, 2016).
Application in Material Science
The research by Su et al. (2016) on near-infrared emitting binuclear platinum (II) complexes using a bridged ancillary ligand of 3,5-dimethyl pyrazol highlights the application of this compound derivatives in material science, particularly in the development of novel electroluminescent materials (Su, Meng, Chen, Wang, Tan, Su, & Zhu, 2016).
Potential Therapeutic Applications
While explicit therapeutic applications related to this compound were not discussed in the studies retrieved, the synthesis and structural characterization of related compounds suggest their potential utility in medicinal chemistry. Compounds such as those discussed by Maftei et al. (2016), which investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for their anti-cancer activity, indicate the broader scope of research into structurally similar compounds for therapeutic purposes (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)17-11-14(21)20-9-5-12(6-10-20)13-7-8-19(4)18-13/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPHTEFBWBODDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)

![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)
![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)

![6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane](/img/structure/B2964126.png)
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)
![4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether](/img/structure/B2964135.png)

